molecular formula C13H17NO B044028 Paniculidine C CAS No. 97399-95-6

Paniculidine C

Cat. No.: B044028
CAS No.: 97399-95-6
M. Wt: 203.28 g/mol
InChI Key: OJDRKMFRRDQIRV-SNVBAGLBSA-N
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Description

®-2-Methyl-4-(1H-indole-3-yl)-1-butanol is a chiral compound that features an indole moiety, which is a significant structural component in many biologically active molecules. The indole ring system is known for its aromatic properties and is found in various natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole and 2-methyl-1-butanol.

    Reaction Conditions: The indole is first functionalized at the 3-position using a Friedel-Crafts alkylation reaction. This involves the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as chromatography on a chiral stationary phase, to isolate the ®-enantiomer.

Industrial Production Methods

Industrial production of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reaction conditions are optimized for yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing large-scale chromatographic techniques or crystallization methods to purify the compound.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-4-(1H-indole-3-yl)-1-butanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding alkane using hydrogenation catalysts like palladium on carbon (Pd/C).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

    Oxidation: 2-Methyl-4-(1H-indole-3-yl)-butanone.

    Reduction: 2-Methyl-4-(1H-indole-3-yl)-butane.

    Substitution: 5-Nitro-®-2-Methyl-4-(1H-indole-3-yl)-1-butanol.

Scientific Research Applications

®-2-Methyl-4-(1H-indole-3-yl)-1-butanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex indole derivatives.

    Biology: Studied for its potential role in biological systems, particularly in the context of indole-based signaling molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Methyl-4-(1H-indole-3-yl)-1-butanol involves its interaction with specific molecular targets:

    Molecular Targets: The indole moiety can interact with various enzymes and receptors, influencing biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methyl-4-(1H-indole-3-yl)-1-butanol: The enantiomer of the compound, which may have different biological activities.

    Indole-3-butanol: A simpler analog lacking the methyl group, used in similar research contexts.

    Indole-3-propanol: Another analog with a shorter carbon chain, also studied for its biological activities.

Uniqueness

®-2-Methyl-4-(1H-indole-3-yl)-1-butanol is unique due to its specific chiral configuration and the presence of the methyl group, which can influence its interaction with biological targets and its overall pharmacological profile.

Properties

IUPAC Name

(2R)-4-(1H-indol-3-yl)-2-methylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-10(9-15)6-7-11-8-14-13-5-3-2-4-12(11)13/h2-5,8,10,14-15H,6-7,9H2,1H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDRKMFRRDQIRV-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC1=CNC2=CC=CC=C21)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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